molecular formula C30H27N5O2 B11337099 {4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone

{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone

Cat. No.: B11337099
M. Wt: 489.6 g/mol
InChI Key: YKYUCFFNZVNNKH-UHFFFAOYSA-N
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Description

1-BENZOYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 1-BENZOYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves multiple steps. One common synthetic route includes the benzoylation of substituted phenols under low temperature, followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-BENZOYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous aluminum chloride for the Fries rearrangement and various oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZOYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZOYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may induce apoptosis in cancer cells by stimulating the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax .

Comparison with Similar Compounds

1-BENZOYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can be compared with other similar compounds such as:

The uniqueness of 1-BENZOYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific structure, which allows it to interact with unique molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C30H27N5O2

Molecular Weight

489.6 g/mol

IUPAC Name

[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C30H27N5O2/c1-37-25-14-12-24(13-15-25)35-20-26(22-8-4-2-5-9-22)27-28(31-21-32-29(27)35)33-16-18-34(19-17-33)30(36)23-10-6-3-7-11-23/h2-15,20-21H,16-19H2,1H3

InChI Key

YKYUCFFNZVNNKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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